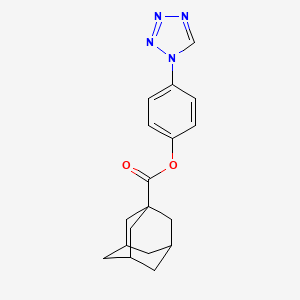![molecular formula C22H23N5O2 B11328606 2-{2-Amino-1-[4-(diethylamino)phenyl]-4-oxo-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one](/img/structure/B11328606.png)
2-{2-Amino-1-[4-(diethylamino)phenyl]-4-oxo-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-Amino-1-[4-(diethylamino)phenyl]-4-oxo-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines elements of pyrrole and quinazoline
Méthodes De Préparation
The synthesis of 2-{2-Amino-1-[4-(diethylamino)phenyl]-4-oxo-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This step involves the reaction of an appropriate amine with a diketone under acidic conditions to form the pyrrole ring.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction using diethylamine.
Formation of the Quinazoline Ring: This step involves the cyclization of an appropriate precursor in the presence of a dehydrating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
2-{2-Amino-1-[4-(diethylamino)phenyl]-4-oxo-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-{2-Amino-1-[4-(diethylamino)phenyl]-4-oxo-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-{2-Amino-1-[4-(diethylamino)phenyl]-4-oxo-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-{2-Amino-1-[4-(diethylamino)phenyl]-4-oxo-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one can be compared with similar compounds such as:
Phenoxazine Derivatives: These compounds share structural similarities and are known for their applications in materials science and medicinal chemistry.
Thiadiazole Derivatives: These compounds also exhibit interesting biological activities and are used in various research applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Propriétés
Formule moléculaire |
C22H23N5O2 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2-[1-[4-(diethylamino)phenyl]-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C22H23N5O2/c1-3-26(4-2)14-9-11-15(12-10-14)27-13-18(28)19(20(27)23)21-24-17-8-6-5-7-16(17)22(29)25-21/h5-12,23,28H,3-4,13H2,1-2H3,(H,24,25,29) |
Clé InChI |
ZWALPOKDISJOEN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11328526.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11328529.png)
![5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11328535.png)
![1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11328537.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11328542.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11328544.png)
![(5Z)-5-[5-(3,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11328548.png)

![3-ethoxy-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11328562.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11328569.png)
![2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11328583.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide](/img/structure/B11328603.png)

![(4-fluorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11328620.png)
